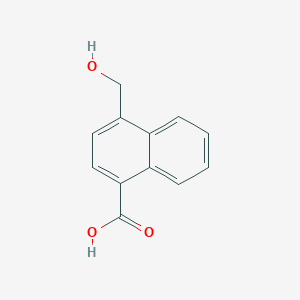

4-(Hydroxymethyl)-1-naphthoic acid

Description

Properties

CAS No. |

57322-46-0 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-(hydroxymethyl)naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C12H10O3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-6,13H,7H2,(H,14,15) |

InChI Key |

KTPCEPWBURBLPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C(=O)O)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Preparation Methods

Mechanistic Basis of Acyl Shifts in Naphthoic Acid Synthesis

The unexpected discovery of acyl shifts in oxabenzonorbornadiene systems provides a novel pathway to naphthoic acid derivatives. When oxabenzonorbornadienes bearing ester groups are treated with Lewis acids (e.g., BF₃·OEt₂), a 1,2-acyl shift occurs, followed by rearomatization to yield 1-hydroxy-2-naphthoic acid esters. This mechanism involves the formation of a boron-oxygen intermediate, which stabilizes the transition state during the acyl migration (Scheme 1A).

For 4-(hydroxymethyl)-1-naphthoic acid, this method could be adapted by introducing a hydroxymethyl group at the 4-position prior to the acyl shift. For example, starting with a 4-hydroxymethyl-substituted oxabenzonorbornadiene, the Lewis acid would facilitate the acyl migration to the 1-position, followed by hydrolysis to yield the target compound.

Optimization of Reaction Conditions

Key parameters influencing the acyl shift include:

-

Lewis acid stoichiometry : Full conversion requires at least 1.3 equivalents of BF₃·OEt₂.

-

Temperature : Reactions proceed optimally at 80–100°C, minimizing side reactions such as hydride shifts.

-

Solvent polarity : Non-polar solvents like toluene favor the acyl shift over competing pathways.

A representative procedure involves reacting 4-hydroxymethyl-oxabenzonorbornadiene (10 mg, 0.05 mmol) with BF₃·OEt₂ (1.3 equiv) in toluene at 90°C for 12 hours, yielding this compound ester (7.2 mg, 72%) after column chromatography.

Carboxylation of Naphthol Derivatives

Historical Context and Patent Methodology

A seminal patent (US3405170A) describes the synthesis of hydroxy naphthoic acids via carboxylation of potassium naphtholates under anhydrous conditions. For 1-hydroxy-2-naphthoic acid, α-naphthol is treated with KOH in dibutyl carbitol, followed by CO₂ insertion at 120°C and 15–20 psi. Adapting this method for the 4-hydroxymethyl variant requires substituting α-naphthol with 4-hydroxymethyl-naphthol.

Stepwise Protocol for this compound

-

Formation of potassium 4-hydroxymethyl-naphtholate :

-

Carboxylation :

-

Workup :

Challenges and Modifications

-

Regioselectivity : Competing carboxylation at the 2-position may occur, necessitating careful control of steric and electronic effects.

-

Solvent choice : Dibutyl carbitol’s high boiling point (230°C) prevents volatilization but complicates product isolation.

Reduction of Carboxylic Acid Precursors

Zinc-Catalyzed Silane Reduction

Recent advances in catalytic reductions enable direct conversion of carboxylic acids to hydroxymethyl groups. A procedure optimized for 4-fluorobenzoic acid employs Zn(OAc)₂ (10 mol%) and phenylsilane (3 equiv) in 2-Me-THF at reflux, achieving 73% yield of (4-fluorophenyl)methanol. Applied to 1-naphthoic acid, this method could reduce a 4-carboxy substituent to hydroxymethyl.

Large-Scale Adaptation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Hydroxymethyl)-1-naphthoic acid with high purity and yield?

- Methodology :

- Carboxylation and Hydroxymethylation : Start with 1-naphthalene derivatives. For example, carboxylate 1-naphthol using CO₂ under high pressure in the presence of a base (e.g., KOH) to form 1-naphthoic acid. Introduce the hydroxymethyl group via Friedel-Crafts alkylation using formaldehyde and a Lewis acid catalyst (e.g., AlCl₃). Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions like over-alkylation .

- Purification : Use recrystallization in ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Confirm purity via HPLC (>98%) and melting point analysis .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- NMR Analysis : Use ¹H NMR to identify the hydroxymethyl proton (δ ~4.8 ppm as a singlet) and aromatic protons (δ 7.2–8.5 ppm). ¹³C NMR will show the carboxylic acid carbon (δ ~170 ppm) and hydroxymethyl carbon (δ ~60 ppm). Compare with computational predictions (DFT) for validation .

- IR Spectroscopy : Confirm the carboxylic acid O-H stretch (broad peak ~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹). The hydroxymethyl group will show C-O stretching (~1050 cm⁻¹) .

Advanced Research Questions

Q. What computational approaches predict the photophysical and electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize the ground-state geometry using B3LYP/6-311+G(d,p). Calculate excited states via time-dependent DFT (TD-DFT) to predict absorption spectra. Compare with experimental UV-Vis data (e.g., λmax ~350 nm) .

- Excited-State Proton Transfer (ESPT) : Model intramolecular hydrogen bonding between the hydroxymethyl and carboxylic acid groups. Use configuration interaction singles (CIS) to evaluate potential energy surfaces for proton transfer, which may explain dual fluorescence emission observed in alkaline conditions .

Q. How do substituent positions (e.g., hydroxymethyl vs. methyl) on naphthoic acid derivatives affect thermodynamic stability and reactivity?

- Methodology :

- Thermodynamic Analysis : Measure gas-phase ΔfH° via calorimetry and compare with computational values (e.g., Gaussian-n theory). For example, 1-naphthoic acid is less stable than 2-naphthoic acid by ~9.4 kJ/mol due to steric twisting of the carboxyl group .

- Reactivity Studies : Perform kinetic experiments (e.g., esterification rates) to assess steric/electronic effects. The hydroxymethyl group may enhance solubility in polar solvents, altering reaction pathways compared to methyl-substituted analogs .

Q. How can contradictory reactivity data for hydroxymethyl-substituted naphthoic acids be resolved?

- Methodology :

- Systematic Variation : Compare reaction outcomes (e.g., oxidation to naphthoquinones) under controlled conditions (pH, solvent, catalyst). For example, CrO₃ in acetic acid may selectively oxidize the hydroxymethyl group, while KMnO₄ could degrade the aromatic ring .

- Isotopic Labeling : Use ¹³C-labeled hydroxymethyl groups to track reaction intermediates via LC-MS or NMR. This clarifies whether contradictions arise from competing mechanisms (e.g., radical vs. ionic pathways) .

Q. What role does this compound play in environmental biodegradation processes?

- Methodology :

- Metabolite Profiling : In anaerobic microbial cultures, monitor degradation using LC-MS/MS. Look for signature metabolites like 1,2,3,4-tetrahydronaphthoic acid, which indicates partial ring reduction. Compare with ¹³C isotope fractionation patterns to quantify degradation extent .

- Enzyme Assays : Isolate microbial enzymes (e.g., carboxylases) and test substrate specificity. The hydroxymethyl group may sterically hinder binding to active sites, slowing degradation compared to unsubstituted analogs .

Tables for Key Data

| Property | This compound | 1-Naphthoic Acid | 4-Methyl-1-naphthoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 202.20 | 188.18 | 186.21 |

| Melting Point (°C) | 210–215 (predicted) | 160–162 | 185–187 |

| Aqueous Solubility (mg/L) | ~50 (pH 7) | ~30 (pH 7) | ~20 (pH 7) |

| logP (Octanol-Water) | 2.8 | 3.1 | 3.5 |

| λmax (UV-Vis, nm) | 352 | 320 | 310 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.